2-(Carboxymethyl)-4-fluorobenzoic acid chemical properties
2-(Carboxymethyl)-4-fluorobenzoic acid chemical properties
An In-Depth Technical Guide to 2-(Carboxymethyl)-4-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
2-(Carboxymethyl)-4-fluorobenzoic acid (CAS No. 500779-09-9) is a strategically important fluorinated aromatic building block in medicinal chemistry and materials science. Its unique structure, featuring a difunctional carboxylic acid arrangement and a fluorine substituent, offers a versatile platform for the synthesis of complex molecular architectures. The fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component for the design of novel active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of its chemical properties, proposes a detailed synthetic and purification protocol, outlines methods for its analytical characterization, and discusses its applications in drug development. This document is intended for researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] The high electronegativity and relatively small size of the fluorine atom can profoundly alter a molecule's pKa, dipole moment, and conformational preferences. This often leads to improved target binding affinity, increased metabolic stability by blocking sites of oxidative metabolism, and enhanced membrane permeability.[3]
Fluorinated benzoic acid derivatives, in particular, serve as critical intermediates in the synthesis of a wide range of therapeutics, including anti-inflammatory agents and enzyme inhibitors.[1][3] 2-(Carboxymethyl)-4-fluorobenzoic acid is a distinguished member of this class. It possesses two carboxylic acid groups with different chemical environments, allowing for selective functionalization. This dual reactivity, combined with the electronic effects of the fluorine atom, makes it an invaluable scaffold for creating diverse chemical libraries and optimizing lead compounds in the drug discovery pipeline.[2]
Physicochemical and Structural Properties
The chemical identity and key computed properties of 2-(Carboxymethyl)-4-fluorobenzoic acid are summarized below. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 500779-09-9 | [2] |
| Molecular Formula | C₉H₇FO₄ | [4] |
| Molecular Weight | 198.15 g/mol | [2] |
| Monoisotopic Mass | 198.03284 Da | [4] |
| Appearance | White solid (predicted) | [5] |
| XLogP (predicted) | 1.0 | [4] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Topological Polar Surface Area | 74.6 Ų | [6] |
| Storage Conditions | 2-8°C, dry, sealed | [2] |
The molecule's structure consists of a benzoic acid core substituted with fluorine at the 4-position and a carboxymethyl group at the 2-position. The electron-withdrawing nature of both the fluorine atom and the adjacent carboxylic acid influences the acidity of the carboxymethyl proton and the aromatic ring's reactivity. The two carboxylic acid groups exhibit different pKa values, a feature that can be exploited for selective chemical modification.
Synthesis and Purification
While 2-(Carboxymethyl)-4-fluorobenzoic acid is commercially available, understanding its synthesis is crucial for custom modifications or scale-up. Below is a proposed, robust synthetic pathway starting from commercially available 4-fluoro-2-methylbenzoic acid.
Proposed Synthetic Workflow
The synthesis involves a three-step process: (1) benzylic bromination, (2) cyanide displacement, and (3) hydrolysis of the resulting nitrile to the carboxylic acid.
Caption: Proposed synthesis of 2-(Carboxymethyl)-4-fluorobenzoic acid.
Detailed Experimental Protocols
Step 1: Benzylic Bromination of 4-Fluoro-2-methylbenzoic acid
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Rationale: This step utilizes a free-radical chain reaction to selectively brominate the benzylic methyl group, which is activated by the aromatic ring. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, steady concentration of bromine, minimizing side reactions. AIBN (Azobisisobutyronitrile) serves as the radical initiator.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
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Add a sufficient volume of carbon tetrachloride (CCl₄) to dissolve the starting material.
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield crude 2-(bromomethyl)-4-fluorobenzoic acid, which can be used in the next step without further purification.
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Step 2: Cyanide Displacement to form 2-(Cyanomethyl)-4-fluorobenzoic acid
-
Rationale: The benzylic bromide is an excellent substrate for Sₙ2 reactions. Sodium cyanide (NaCN) is used as the nucleophile to displace the bromide and form a carbon-carbon bond. A polar aprotic solvent like DMSO is chosen to solvate the cation (Na⁺) while leaving the cyanide anion highly reactive.
-
Protocol:
-
Dissolve the crude 2-(bromomethyl)-4-fluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO).
-
In a separate flask, carefully dissolve sodium cyanide (1.2 eq) in DMSO. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the NaCN solution to the solution of the bromide at room temperature.
-
Heat the mixture to 60°C and stir for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into a beaker of ice water.
-
Acidify the aqueous solution with 2M HCl to protonate the carboxylic acid, causing the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
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Step 3: Hydrolysis to 2-(Carboxymethyl)-4-fluorobenzoic acid
-
Rationale: The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This is reliably achieved under strong acidic conditions and heat, which promotes the complete conversion of the nitrile and the intermediate amide to the desired dicarboxylic acid product.
-
Protocol:
-
Suspend the crude 2-(cyanomethyl)-4-fluorobenzoic acid in 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the solution to room temperature, then further in an ice bath to maximize precipitation of the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum.
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Purification Protocol
-
Rationale: Recrystallization is an effective method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. An ethanol/water mixture is often suitable for polar aromatic acids.
-
Protocol:
-
Dissolve the crude, dry product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Caption: Standard analytical workflow for compound characterization.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆): δ ~13.0 (br s, 2H, -COOH), δ 7.8-8.0 (m, 1H, Ar-H), δ 7.2-7.4 (m, 2H, Ar-H), δ ~3.8 (s, 2H, -CH₂-). Aromatic protons will show coupling to fluorine. |
| ¹³C NMR | (101 MHz, DMSO-d₆): δ ~172 (-CH₂C OOH), δ ~168 (Ar-C OOH), δ 160-165 (d, ¹JCF, C -F), aromatic carbons between δ 115-140, δ ~40 (-C H₂-). |
| ¹⁹F NMR | (376 MHz, DMSO-d₆): A single resonance expected around δ -110 to -115 ppm. |
| Mass Spec (ESI-) | m/z: 197.02 [M-H]⁻, 243.03 [M+HCOO]⁻. |
| Mass Spec (ESI+) | m/z: 199.04 [M+H]⁺, 221.02 [M+Na]⁺.[4] |
| HPLC Purity | >95% (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA, detection at 254 nm). |
Applications in Medicinal Chemistry and Drug Development
2-(Carboxymethyl)-4-fluorobenzoic acid is a highly valuable building block due to its trifecta of features: two differentially reactive carboxylic acids and a strategically placed fluorine atom.
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Scaffold and Linker Synthesis: The two carboxylic acid groups can be selectively addressed. The aromatic carboxyl group is generally less reactive than the aliphatic one, allowing for sequential coupling reactions. This makes the molecule an ideal starting point for creating complex scaffolds or for use as a heterobifunctional linker in applications like Proteolysis Targeting Chimeras (PROTACs).
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Modulation of Physicochemical Properties: The fluorine atom at the 4-position significantly lowers the pKa of the benzoic acid moiety, influencing its ionization state at physiological pH. This can be critical for optimizing solubility and target engagement.[1]
-
Metabolic Blocking: A fluorine atom on an aromatic ring can block sites of cytochrome P450-mediated oxidation, a common metabolic pathway. Incorporating this moiety can increase the metabolic stability and half-life of a drug candidate.[3]
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Bioisosteric Replacement: The carboxymethyl benzoic acid structure can serve as a bioisostere for other chemical groups, helping to fine-tune a molecule's interaction with a biological target while improving its drug-like properties.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related fluorobenzoic acids indicates a consistent hazard profile.
-
Primary Hazards: Based on analogous compounds, 2-(Carboxymethyl)-4-fluorobenzoic acid should be considered a hazardous substance that causes skin irritation and serious eye irritation/damage.[7][8][9] Inhalation of dust may cause respiratory tract irritation.[10]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats).
-
Do not get in eyes, on skin, or on clothing.[7]
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[2] Keep away from strong oxidizing agents and bases.[7]
Conclusion
2-(Carboxymethyl)-4-fluorobenzoic acid is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure provides medicinal chemists with a reliable platform for rational drug design, offering multiple handles for chemical modification and inherent properties that can enhance the pharmacokinetic profile of new drug entities. The synthetic and analytical protocols outlined in this guide provide a framework for its effective use and characterization, empowering scientists to leverage its full potential in the development of next-generation therapeutics.
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